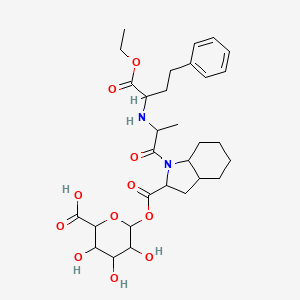

Trandolapril Acyl--D-glucuronide

Description

Overview of Phase II Metabolic Pathways and Glucuronidation

Phase II metabolic pathways involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule. This process, also known as a conjugation reaction, significantly increases the hydrophilicity of the compound, preparing it for excretion. drughunter.com The primary Phase II reactions include glucuronidation, sulfation, acetylation, methylation, and glutathione (B108866) conjugation. numberanalytics.com

Glucuronidation is the most prominent Phase II pathway, involving the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate. numberanalytics.comnih.govjove.com This reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The addition of the glucuronic acid moiety makes the resulting metabolite, a glucuronide, more water-soluble and readily excretable in urine or bile. nih.govnih.gov

Significance of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Drug Metabolism

Uridine Diphosphate Glucuronosyltransferases (UGTs) are a diverse group of enzymes primarily located in the liver, the main site of drug metabolism, but also found in other tissues like the intestine, kidneys, and lungs. nih.govxenotech.com They play a crucial role in the metabolism of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govnih.govnih.gov

The UGT enzyme superfamily is divided into several families and subfamilies, with UGT1A and UGT2B being the most important for drug metabolism in humans. nih.govebmconsult.com These enzymes possess broad substrate specificity, meaning they can act on a wide variety of chemical structures. nih.gov The activity of UGT enzymes can be influenced by genetic factors, leading to variations in drug metabolism and response among individuals. nih.gov

Positioning of Trandolapril (B549266) Acyl-D-Glucuronide as a Key Metabolite in Angiotensin-Converting Enzyme Inhibitor Biotransformation

Trandolapril is a prodrug, meaning it is inactive until it is metabolized in the body. drugbank.comnih.govwikipedia.org Its primary active metabolite is trandolaprilat (B1681354), which is formed by the cleavage of an ester group, mainly in the liver. drugbank.comnih.govfda.gov Trandolaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), leading to the therapeutic effects of the drug. drugbank.comnih.govfda.gov

In addition to the formation of trandolaprilat, trandolapril undergoes further metabolism, including glucuronidation. drugbank.comnih.govfda.gov Trandolapril Acyl-β-D-Glucuronide is one of at least seven identified metabolites of trandolapril. nih.govfda.gov This glucuronide conjugate is formed through the action of UGT enzymes on trandolapril. The formation of this and other glucuronide metabolites is a significant pathway for the elimination of trandolapril and its derivatives from the body. drugbank.comfda.gov Approximately 33% of the parent drug and its metabolites are recovered in the urine, with the remaining 66% excreted in the feces. drugbank.comfda.gov

Interactive Data Table: Key Properties of Trandolapril and its Metabolites

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Trandolapril | C24H34N2O5 | 430.54 | Prodrug |

| Trandolaprilat | C22H30N2O5 | 402.49 | Active Metabolite |

| Trandolapril Acyl-β-D-Glucuronide | C30H42N2O11 | 606.66 sussex-research.comiris-biotech.de | Metabolite |

Interactive Data Table: Overview of Trandolapril Metabolism

| Metabolic Process | Enzyme Family Involved | Key Metabolite Formed | Significance |

| De-esterification | Esterases | Trandolaprilat | Activation of the prodrug |

| Glucuronidation | UGTs | Trandolapril Acyl-β-D-Glucuronide | Facilitates excretion |

Compound Names Mentioned:

Trandolapril

Trandolaprilat

Trandolapril Acyl-β-D-Glucuronide

Angiotensin I

Angiotensin II

Bilirubin

Glucuronic acid

Uridine diphosphate-glucuronic acid (UDPGA)

Properties

Molecular Formula |

C30H42N2O11 |

|---|---|

Molecular Weight |

606.7 g/mol |

IUPAC Name |

6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H42N2O11/c1-3-41-28(39)19(14-13-17-9-5-4-6-10-17)31-16(2)26(36)32-20-12-8-7-11-18(20)15-21(32)29(40)43-30-24(35)22(33)23(34)25(42-30)27(37)38/h4-6,9-10,16,18-25,30-31,33-35H,3,7-8,11-15H2,1-2H3,(H,37,38) |

InChI Key |

XIVXFEAPQLOONX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |

Origin of Product |

United States |

Enzymology and Kinetics of Trandolapril Acyl D Glucuronide Formation

Identification of UGT Isoforms Involved in Trandolapril (B549266) and Trandolaprilat (B1681354) Glucuronidation

The formation of glucuronides is a critical phase II metabolic reaction catalyzed by the UGT superfamily of enzymes. nih.gov Identifying which of the numerous UGT isoforms are responsible for a specific drug's glucuronidation is crucial for understanding its metabolism and potential for drug-drug interactions.

Reaction Phenotyping Studies Utilizing Recombinant Human UGTs

Reaction phenotyping, which often employs a panel of recombinant human UGT enzymes, is a standard in vitro method to pinpoint the specific isoforms involved in a metabolic pathway. Despite the established role of glucuronidation in trandolapril's metabolism, there are no published studies that have utilized this approach to identify the UGT isoforms that catalyze the formation of Trandolapril Acyl-β-D-glucuronide or trandolaprilat glucuronide.

Assessment of UGT Isoform Contributions in Human Liver and Intestinal Microsomes

Further characterization of UGT isoform contributions typically involves studies using human liver and intestinal microsomes, which contain a mixture of native UGT enzymes. These studies can confirm the findings from recombinant enzymes and provide a more physiologically relevant picture of the metabolic process. However, the scientific literature lacks any such specific assessments for trandolapril or trandolaprilat glucuronidation.

Characterization of Glucuronidation Kinetics

Understanding the kinetics of a metabolic reaction is fundamental to predicting its rate and extent in vivo. This involves determining key parameters that describe the enzyme's efficiency and capacity to metabolize the drug.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for Trandolapril Acyl-β-D-glucuronide Formation

The Michaelis-Menten model is commonly used to describe enzyme kinetics. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). These parameters are essential for predicting how the rate of Trandolapril Acyl-β-D-glucuronide formation changes with varying concentrations of trandolapril. Regrettably, no studies have been published that report the Km and Vmax values for the glucuronidation of either trandolapril or trandolaprilat.

Analysis of Intrinsic Clearance (CLint) Values Across Different In Vitro Systems

Intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, is a measure of the intrinsic capacity of an enzyme to metabolize a drug. It is a critical parameter for in vitro-in vivo extrapolation of metabolic clearance. As the Vmax and Km values for trandolapril and trandolaprilat glucuronidation are unknown, the corresponding CLint values have not been determined or reported in any in vitro system.

Investigation of Atypical Enzyme Kinetics

Some drug-metabolizing enzymes exhibit atypical kinetics, such as substrate inhibition, which deviates from the classic Michaelis-Menten model. 23michael.com Investigating this possibility is important for accurately predicting drug metabolism. However, in the absence of any kinetic data for trandolapril glucuronidation, it is unknown whether this process follows typical or atypical kinetics.

Modulatory Factors Influencing UGT Activity

The activity of UGT enzymes, and consequently the rate of Trandolapril Acyl-β-D-glucuronide formation, is subject to modulation by various factors. These include the binding of the substrate to plasma proteins and the presence of inhibitory or activating compounds.

Impact of Protein Binding on Glucuronidation Kinetics

The extent to which a drug binds to plasma proteins, such as albumin, can significantly influence its availability for metabolism by UGT enzymes. Trandolapril is approximately 80% bound to serum proteins, a binding that is not dependent on concentration. In contrast, its active metabolite, trandolaprilat, exhibits concentration-dependent binding ranging from 65% to 94%. drugbank.com

Generally, only the unbound fraction of a drug is available to interact with metabolizing enzymes. Therefore, high protein binding can limit the rate of glucuronidation. Changes in protein binding, which can be influenced by disease states or co-administered drugs that displace the primary drug from its binding sites, can alter the free concentration of trandolapril and trandolaprilat, thereby affecting the kinetics of their glucuronidation.

Role of Activators and Inhibitors in UGT-Mediated Glucuronidation

The activity of UGT enzymes can be either inhibited or activated by a variety of compounds, leading to potential drug-drug interactions. While specific inhibitors and activators for the glucuronidation of trandolapril have not been extensively documented in publicly available literature, general knowledge of UGT isoform-specific modulation can provide insights.

UGT1A4 and UGT2B7 are two of the major UGT isoforms involved in the metabolism of many drugs. nih.govnih.gov The kinetics of these enzymes can be complex, sometimes exhibiting atypical, non-Michaelis-Menten behavior, which suggests the presence of multiple substrate or effector binding sites. nih.govnih.govnih.gov

Inhibitors: Various xenobiotics can inhibit UGT enzymes. For instance, diclofenac (B195802) has been shown to inhibit several UGT isoforms, including UGT1A4 and UGT2B7. uef.fi Such inhibition can lead to an increase in the plasma concentrations of drugs that are substrates for these enzymes, potentially leading to adverse effects.

Activators: Some compounds can enhance the activity of UGT enzymes. For example, 17β-estradiol has been shown to up-regulate the expression of UGT1A4, leading to increased glucuronidation of its substrates. nih.gov The presence of such activators could potentially increase the clearance of trandolapril.

The table below summarizes the potential modulatory effects on UGT activity, which could theoretically apply to trandolapril glucuronidation based on general UGT substrate and modulator characteristics.

| Modulatory Factor | Effect on UGT Activity | Potential Impact on Trandolapril Glucuronidation |

| High Protein Binding | Decreased availability of substrate for the enzyme | Slower rate of Trandolapril Acyl-β-D-glucuronide formation |

| UGT Inhibitors (e.g., Diclofenac) | Decreased enzyme activity | Reduced clearance of trandolapril, leading to higher plasma levels |

| UGT Activators (e.g., 17β-estradiol for UGT1A4) | Increased enzyme activity or expression | Enhanced clearance of trandolapril, leading to lower plasma levels |

It is important to note that while these general principles apply, specific in vitro and in vivo studies are necessary to definitively characterize the enzymology and kinetics of Trandolapril Acyl-β-D-glucuronide formation and the clinical significance of these modulatory factors.

Metabolic Disposition and Stability of Trandolapril Acyl D Glucuronide

In Vitro Assessment of Metabolic Stability and Degradation Pathways

Acyl glucuronides, such as trandolapril (B549266) acyl-β-D-glucuronide, are a class of metabolites known for their chemical reactivity. nih.gov In vitro studies are crucial for characterizing their stability and degradation pathways. These metabolites can undergo non-enzymatic reactions, including hydrolysis back to the parent drug and intramolecular acyl migration. nih.govnih.gov

The degradation of acyl glucuronides follows first-order kinetics and is a composite of hydrolysis and intramolecular migration of the acyl group around the glucuronide ring. nih.gov This migration results in the formation of various positional isomers (2-O-, 3-O-, and 4-O-glucuronic acid esters) that are not substrates for β-glucuronidase. nih.gov The half-life of this degradation is a key indicator of the compound's chemical reactivity. nih.gov The stability of these conjugates is influenced by both the electronic and steric properties of the parent drug molecule. nih.gov

A simplified in vitro model has been developed to assess the degradation kinetics of acyl glucuronides. This involves incubating the parent drug with rat liver microsomes and uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to form the acyl glucuronide, followed by the addition of human plasma to evaluate its degradation. nih.gov This method allows for a rapid assessment of the stability of these metabolites. nih.gov

Evaluation of Back-Conversion Mechanisms of Trandolapril Acyl-β-D-Glucuronide to Parent Compounds

A key aspect of acyl glucuronide metabolism is their ability to revert to the parent compound. This back-conversion primarily occurs through two mechanisms: hydrolysis and intramolecular acyl migration.

Hydrolysis: Acyl glucuronides are esters and can be hydrolyzed back to the parent carboxylic acid (in this case, trandolapril or its active metabolite, trandolaprilat) and glucuronic acid. This reaction can be enzymatic, catalyzed by β-glucuronidases and other esterases found in various tissues, or it can occur non-enzymatically. nih.gov

Role of Specific Tissue Compartments in Glucuronide Disposition (e.g., Hepatic, Renal, Intestinal)

The disposition of trandolapril and its metabolites, including trandolapril acyl-β-D-glucuronide, involves multiple tissue compartments.

Hepatic Disposition: The liver is the primary site for the metabolism of trandolapril to its active form, trandolaprilat (B1681354), and for the subsequent glucuronidation of both compounds. nih.govdrugbank.comnih.gov The liver contains UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronide formation, as well as β-glucuronidases and esterases that can hydrolyze the acyl glucuronide back to the parent compound. nih.gov Due to their polarity, the transport of acyl glucuronides across hepatocyte membranes is carrier-mediated, leading to significant concentration gradients between the blood, liver cells, and bile. nih.gov

Renal Disposition: A significant portion of trandolapril and its metabolites are excreted through the kidneys. fda.gov Studies have shown that trandolapril can be beneficial in patients with chronic glomerulonephritis and renal insufficiency, as its pharmacokinetics are not significantly affected by renal dysfunction, unlike some other ACE inhibitors that are primarily excreted by the kidneys. nih.gov Trandolapril has been shown to improve renal function in cases of ischemia-reperfusion injury in animal models. ekb.eg

Intestinal Disposition: The intestine plays a role in the absorption of the parent drug and potentially in the enterohepatic recirculation of its metabolites. nih.gov Intestinal enzymes and microflora can hydrolyze glucuronide conjugates, allowing for the reabsorption of the aglycone. nih.gov

Inter-Species Differences in Trandolapril Acyl-β-D-Glucuronide Metabolism

Significant inter-species differences exist in drug metabolism, including glucuronidation. These differences can be attributed to variations in the expression levels and catalytic activities of UGT isoforms among species. nih.govmdpi.comresearchgate.net For instance, studies on the glucuronidation of diclofenac (B195802) revealed that the metabolic rate in rat liver microsomes was considerably lower than in other species like humans, monkeys, and dogs. mdpi.com Similarly, resveratrol (B1683913) glucuronidation shows species-dependent differences, with dogs being a closer model to humans for this process. nih.gov While specific data on inter-species differences in trandolapril acyl-β-D-glucuronide metabolism is not detailed in the provided search results, the general principle of species variation in glucuronidation suggests that such differences are likely.

Potential for Enterohepatic Recirculation of Trandolapril Acyl-β-D-Glucuronide

Enterohepatic circulation is a process where drugs or their metabolites are excreted into the bile, pass into the intestine, and are then reabsorbed back into the portal circulation. researchgate.net This process can prolong the presence of a drug in the body. researchgate.net Glucuronide conjugates are often substrates for this process. nih.govnih.gov They are excreted in the bile, and in the intestine, gut microflora can hydrolyze the glucuronide, releasing the parent drug (aglycone) which can then be reabsorbed. nih.govnih.gov Given that trandolapril metabolites are found in both urine and feces, with a larger proportion in the feces, this suggests that biliary excretion and potential enterohepatic recirculation of its glucuronide metabolites, including trandolapril acyl-β-D-glucuronide, may occur. drugbank.comfda.gov

Advanced Bioanalytical Methodologies for Trandolapril Acyl D Glucuronide Quantification

Development and Validation of High-Sensitivity Chromatographic-Mass Spectrometric Assays (e.g., LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the bioanalysis of trandolapril (B549266) and its metabolites due to its superior sensitivity, selectivity, and speed. nih.govmsacl.orgeijppr.com While specific methods detailing the direct quantification of Trandolapril Acyl-β-D-glucuronide are not extensively published, the principles and techniques applied to its parent compounds, trandolapril and trandolaprilat (B1681354), are directly applicable.

Researchers have developed and validated highly sensitive LC-MS/MS methods for the simultaneous quantification of trandolapril and trandolaprilat in human plasma. nih.govresearchgate.net These methods typically involve solid-phase extraction (SPE) for sample cleanup, followed by separation on a reversed-phase column and detection using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net For instance, a validated method demonstrated a linear dynamic range of 20-10,000 pg/mL for both trandolapril and trandolaprilat, with a lower limit of quantification (LLOQ) of 20 pg/mL. nih.govresearchgate.net The short run time of 2.0 minutes per sample allows for high-throughput analysis, essential for pharmacokinetic studies. nih.govresearchgate.net

The validation of these bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA). uantwerpen.beresearchgate.net Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. uantwerpen.beresearchgate.netnih.gov

Below is a table summarizing typical parameters for an LC-MS/MS method for related compounds, which would be adapted for Trandolapril Acyl-β-D-glucuronide.

| Parameter | Typical Value/Method | Source |

| Instrumentation | Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer | eijppr.com |

| Ionization Source | Electrospray Ionization (ESI), typically in positive ion mode | nih.govresearchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) or Protein Precipitation | nih.govresearchgate.net |

| Chromatographic Column | Reversed-phase C18 or C8 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) | researchgate.netnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL range | msacl.orgresearchgate.net |

| Linearity (r²) | >0.99 | nih.gov |

| Accuracy & Precision | Within ±15% (bias) and ≤15% (CV) | nih.gov |

Strategies for Sample Preparation and Stabilization to Prevent Ex Vivo Glucuronide Degradation and Back-Conversion

A major challenge in the bioanalysis of acyl glucuronides is their instability, leading to ex vivo degradation and intramolecular acyl migration. nih.govnih.gov This can result in the back-conversion of the glucuronide metabolite to its parent aglycone (trandolaprilat), leading to an underestimation of the glucuronide and an overestimation of the active drug. nih.govyoutube.com To ensure accurate quantification, stringent sample handling and preparation procedures are imperative.

Key strategies to prevent degradation and back-conversion include:

Temperature Control: Immediately after collection, blood samples should be placed on ice and centrifuged at low temperatures (e.g., 4°C) to separate plasma. nih.govresearchgate.net Plasma samples should be stored at ultra-low temperatures (-70°C or -80°C) to minimize enzymatic and chemical degradation. msacl.orgyoutube.com Studies have shown that lowering the temperature during sample collection is a common practice. nih.govresearchgate.net

pH Adjustment: Acyl glucuronide hydrolysis is pH-dependent. nih.gov Acidifying the plasma sample immediately after collection by adding a buffer (e.g., citric acid) to lower the pH can significantly inhibit the degradation process. youtube.comresearchgate.net A majority of studies employ pH reduction during the sample extraction phase. nih.govresearchgate.net

Enzyme Inhibitors: The addition of esterase inhibitors to the collection tubes can help prevent enzymatic hydrolysis of the acyl glucuronide. nih.gov

Rapid Processing: Minimizing the time between sample collection and analysis or freezing is crucial to reduce the opportunity for degradation. youtube.com

A survey of Abbreviated New Drug Applications (ANDAs) for drugs that form acyl glucuronide metabolites revealed the prevalence of these stabilization techniques. nih.govresearchgate.net

| Stabilization Strategy | Prevalence in ANDA Studies | Source |

| Lowering temperature during sample collection | 67.2% | nih.govresearchgate.net |

| Lowering pH during sample extraction | 62.2% | nih.govresearchgate.net |

| Lowering pH of plasma samples (clinical phase) | 12.3% | nih.gov |

| Adding enzyme inhibitors (clinical phase) | 4.4% | nih.gov |

Application of High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, is a powerful tool for the identification and structural elucidation of metabolites. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragment ions, which is crucial for identifying unknown metabolites like Trandolapril Acyl-β-D-glucuronide. nih.gov

The process of metabolite identification using HRMS typically involves:

Detection of Potential Metabolites: Analyzing biological samples (e.g., plasma, urine) from subjects administered the drug to detect potential drug-related ions that are absent in blank samples. nih.gov

Accurate Mass Measurement: Obtaining high-resolution mass spectra to determine the precise mass of the potential metabolite. The mass difference between the metabolite and the parent drug can suggest the type of metabolic transformation (e.g., a mass shift corresponding to the addition of a glucuronic acid moiety).

Fragmentation Analysis (MS/MS): Inducing fragmentation of the metabolite ion and analyzing the resulting fragment ions. The fragmentation pattern provides structural information that can be used to pinpoint the site of glucuronidation on the trandolaprilat molecule. nih.gov

Comparison with Standards: When possible, the chromatographic and spectral data are compared with those of a synthetically derived standard of Trandolapril Acyl-β-D-glucuronide for definitive identification. acs.org

Metabolomics-based data analysis approaches, combining techniques like stable isotope tracing with HRMS, can be employed to rapidly and effectively identify drug metabolites from complex biological matrices. nih.gov

Overcoming Matrix Effects and Interfering Metabolites in Bioanalytical Quantification

Matrix effects are a significant concern in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting components from the biological matrix. eijppr.comnih.gov These effects can compromise the accuracy, precision, and sensitivity of the assay. eijppr.comnih.gov Interfering metabolites, which may be isobaric with the analyte of interest, can also lead to inaccurate quantification. nih.gov

Several strategies are employed to mitigate matrix effects and interference:

Effective Sample Cleanup: Rigorous sample preparation techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more effective at removing interfering matrix components (e.g., phospholipids, salts) than simpler methods like protein precipitation. researchgate.net Phospholipid removal technologies can significantly reduce ion suppression. nih.gov

Chromatographic Separation: Optimizing the chromatographic method to achieve baseline separation between the analyte and interfering components is a primary strategy. eijppr.com This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.

Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency. nih.gov

Method Validation with Different Matrix Lots: During method validation, it is essential to evaluate the matrix effect by analyzing quality control samples prepared in at least six different lots of the biological matrix to ensure the method is robust and reliable. nih.gov

Post-column Infusion and Post-extraction Spiking: These experiments are conducted during method development to qualitatively and quantitatively assess the presence and extent of matrix effects across the chromatogram. nih.gov

By implementing these advanced methodologies and strategies, bioanalytical scientists can achieve accurate and reliable quantification of the chemically labile metabolite, Trandolapril Acyl-β-D-glucuronide, which is essential for a thorough understanding of the pharmacokinetics and metabolism of trandolapril.

Mechanistic Investigations of Drug Drug Interactions Involving Trandolapril Acyl D Glucuronide

In Vitro Evaluation of Trandolapril (B549266) Acyl-D-Glucuronide as an Inhibitor or Inducer of Drug-Metabolizing Enzymes (e.g., UGTs, Cytochrome P450 Enzymes)

The potential of a drug or its metabolites to inhibit or induce the activity of drug-metabolizing enzymes is a critical factor in predicting DDIs. nih.gov In vitro studies are routinely conducted to assess this potential for new chemical entities and their major metabolites. nih.govlabcorp.com For trandolapril acyl-D-glucuronide, this involves evaluating its effects on key enzyme families like the UDP-glucuronosyltransferases (UGTs) and cytochrome P450 (CYP) enzymes. nih.gov

UDP-Glucuronosyltransferases (UGTs): Given that trandolapril acyl-D-glucuronide is itself a product of UGT-mediated metabolism, there is a potential for product inhibition or interaction with other drugs that are substrates for the same UGT isoforms. In vitro assays using human liver microsomes or recombinant UGT enzymes are employed to investigate the inhibitory potential of trandolapril acyl-D-glucuronide against various UGT isoforms.

Cytochrome P450 (CYP) Enzymes: The CYP enzyme superfamily is responsible for the metabolism of a vast number of drugs. nih.gov Inhibition or induction of these enzymes can lead to significant changes in the plasma concentrations of co-administered drugs, potentially resulting in adverse effects or loss of efficacy. helsinki.fi Standard in vitro assays using human liver microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are used to determine the inhibitory (IC50) or inductive potential of trandolapril acyl-D-glucuronide. nih.govfda.gov

Table 1: In Vitro Evaluation of Trandolapril Acyl-D-Glucuronide on Drug-Metabolizing Enzymes

| Enzyme Family | Specific Isoform | Type of Study | Finding |

| UGTs | Various | Inhibition Assays | Data not yet publicly available |

| CYP450 | CYP1A2 | Inhibition/Induction | Data not yet publicly available |

| CYP2B6 | Inhibition/Induction | Data not yet publicly available | |

| CYP2C8 | Inhibition/Induction | Data not yet publicly available | |

| CYP2C9 | Inhibition/Induction | Data not yet publicly available | |

| CYP2C19 | Inhibition/Induction | Data not yet publicly available | |

| CYP2D6 | Inhibition/Induction | Data not yet publicly available | |

| CYP3A4 | Inhibition/Induction | Data not yet publicly available |

This table is based on the general methodologies for DDI studies and will be populated with specific data for trandolapril acyl-D-glucuronide as it becomes available in the public domain.

Assessment of Interactions with Drug Transporters

Drug transporters play a crucial role in the absorption, distribution, and elimination of drugs and their metabolites. nih.govresearchgate.net Interactions with these transporters can lead to clinically significant DDIs. nih.gov The assessment of trandolapril acyl-D-glucuronide's interaction with various uptake and efflux transporters is therefore a key component of its DDI profile.

In vitro systems, such as membrane vesicles or cells overexpressing specific transporters, are utilized to investigate whether trandolapril acyl-D-glucuronide is a substrate or an inhibitor of key drug transporters. These include transporters from the ATP-binding cassette (ABC) superfamily, such as P-glycoprotein (P-gp/ABCB1), and the solute carrier (SLC) superfamily, such as organic anion transporters (OATs), organic cation transporters (OCTs), and organic anion transporting polypeptides (OATPs). researchgate.netnih.gov

Table 2: Assessment of Trandolapril Acyl-D-Glucuronide Interactions with Drug Transporters

| Transporter Family | Specific Transporter | Type of Interaction | In Vitro System | Finding |

| ABC Superfamily | P-gp (ABCB1) | Substrate/Inhibitor | Caco-2 cells, Vesicles | Data not yet publicly available |

| BCRP (ABCG2) | Substrate/Inhibitor | Vesicles, Overexpressing cells | Data not yet publicly available | |

| SLC Superfamily | OATP1B1 | Substrate/Inhibitor | Overexpressing cells | Data not yet publicly available |

| OATP1B3 | Substrate/Inhibitor | Overexpressing cells | Data not yet publicly available | |

| OAT1 | Substrate/Inhibitor | Overexpressing cells | Data not yet publicly available | |

| OAT3 | Substrate/Inhibitor | Overexpressing cells | Data not yet publicly available | |

| OCT2 | Substrate/Inhibitor | Overexpressing cells | Data not yet publicly available |

This table outlines the standard transporters evaluated for DDI potential and will be updated with specific findings for trandolapril acyl-D-glucuronide as research is published.

Characterization of Protein Binding Properties and Potential for Displacement Interactions

The extent of binding to plasma proteins, primarily albumin and α1-acid glycoprotein, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug and its metabolites. nih.gov Highly protein-bound drugs have a smaller fraction of unbound drug available to exert pharmacological effects or be cleared from the body. Displacement of a highly protein-bound drug from its binding sites by another drug can lead to a transient increase in the unbound concentration, potentially causing toxicity.

The protein binding of trandolaprilat (B1681354), the active metabolite of trandolapril, is known to be concentration-dependent and saturable, ranging from 65% to 94%. drugbank.com The protein binding characteristics of trandolapril acyl-D-glucuronide are investigated using in vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation with human plasma. These studies determine the percentage of the compound bound to plasma proteins and can help assess the potential for displacement interactions.

Table 3: Protein Binding Properties of Trandolapril and its Metabolites

| Compound | Protein Binding (%) | Key Binding Proteins | Potential for Displacement |

| Trandolapril | ~80% (concentration-independent) | Albumin | Low |

| Trandolaprilat | 65-94% (concentration-dependent, saturable) | Plasma and tissue ACE | Moderate |

| Trandolapril Acyl-D-Glucuronide | Data not yet publicly available | Albumin, potentially others | To be determined |

This table includes available data for the parent drug and its active metabolite and will be updated with specific data for trandolapril acyl-D-glucuronide upon its public release.

Development of Predictive In Vitro Models for Drug Interaction Potential

The data generated from in vitro studies on enzyme and transporter interactions, along with protein binding information, are integrated into predictive models to estimate the clinical relevance of potential DDIs. nih.govresearchgate.net These models range from basic static models, which use simple equations and worst-case assumptions, to more complex physiologically based pharmacokinetic (PBPK) models. nih.gov

PBPK models are computational models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. By incorporating in vitro data for trandolapril acyl-D-glucuronide, these models can predict its concentration-time profile in various tissues and simulate the impact of co-administering other drugs. This allows for a more quantitative and dynamic prediction of DDI risk. The development and validation of such models are crucial for translating in vitro findings to clinical practice and informing decisions on whether clinical DDI studies are warranted. nih.gov

Computational and Theoretical Approaches in Trandolapril Acyl D Glucuronide Research

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling for Glucuronidated Compounds

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body based on physiological and anatomical parameters. mdpi.com For compounds that undergo extensive glucuronidation, such as trandolapril (B549266), PBPK modeling is an invaluable tool. It allows for the prediction of pharmacokinetic profiles and the impact of various factors on drug exposure.

The complexity of glucuronidation processes makes PBPK modeling particularly useful. nih.gov These models can integrate data on specific UDP-glucuronosyltransferase (UGT) enzyme activities, transporter-mediated processes for the hydrophilic glucuronide metabolites, and potential enterohepatic recycling, where the glucuronide is excreted in bile, hydrolyzed by gut bacteria back to the parent compound, and reabsorbed. mdpi.com While specific PBPK models for Trandolapril Acyl-D-glucuronide are not detailed in publicly available literature, the methodology has been successfully applied to other ACE inhibitors like ramipril (B1678797) and lisinopril, as well as numerous other drugs that are heavily metabolized by glucuronidation. nih.govnih.govresearchgate.net

A PBPK model for trandolapril and its glucuronide would incorporate parameters such as blood flow, tissue volumes, and the expression levels of relevant UGT enzymes in the liver and other tissues. nih.gov By integrating in vitro metabolism data, these models can predict the in vivo clearance of the drug and the formation and elimination of its glucuronide metabolite. nih.gov This approach can simulate the impact of drug-drug interactions (DDIs), for instance, by modeling the effect of a known UGT inhibitor on the pharmacokinetics of trandolapril. nih.gov It can also be used to explore the effects of genetic polymorphisms in UGT enzymes on metabolite exposure. nih.gov

Table 1: Key Parameters in a PBPK Model for a Glucuronidated Compound

Quantitative Structure-Activity Relationship (QSAR) Analysis for Glucuronidation Susceptibility

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with a specific biological activity or property. In the context of drug metabolism, QSAR can be used to predict a compound's susceptibility to being metabolized by a particular pathway, such as glucuronidation.

A QSAR model for glucuronidation susceptibility would be built using a dataset of compounds for which the extent of glucuronidation is known. For each compound, a set of numerical descriptors representing its structural, electronic, and physicochemical properties is calculated. These descriptors can include parameters like molecular weight, logP (lipophilicity), partial atomic charges, and steric parameters. Statistical methods are then used to build a mathematical equation that links these descriptors to the observed glucuronidation rate or clearance.

For carboxylic acid-containing drugs like trandolapril, QSAR models can predict the likelihood of forming an acyl glucuronide. Studies on other acyl glucuronides have shown that reactivity is strongly influenced by the electronic effects of substituents near the carboxylic acid group. Such models can be valuable in early drug discovery to flag compounds that may be extensively metabolized via this pathway, which can sometimes be associated with the formation of reactive metabolites. While a specific QSAR model for trandolapril glucuronidation is not documented, the principles are broadly applicable for predicting its metabolic fate.

Table 3: Examples of Molecular Descriptors Used in QSAR Models for Metabolism

Future Research Directions and Translational Perspectives

Novel In Vitro Systems for Improved Prediction of Human Glucuronidation and Disposition

The accurate prediction of in vivo drug metabolism, including glucuronidation, from in vitro data has been a persistent challenge. Traditional in vitro systems, such as liver microsomes, have limitations, including a consistent under-prediction of in vivo hepatic drug glucuronidation. nih.govnih.gov To address these limitations, significant research efforts are focused on developing more physiologically relevant in vitro models.

Three-Dimensional (3D) Cell Culture Models:

The transition from traditional two-dimensional (2D) cell cultures to three-dimensional (3D) models represents a significant advancement in predicting drug disposition. dergipark.org.tr 3D culture systems, such as spheroids and organoids, more closely mimic the in vivo microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and the formation of complex tissue-like structures. dergipark.org.trfrontiersin.orgalliedacademies.org These models have demonstrated improved accuracy in simulating drug disposition and pharmacokinetics, which are crucial for early-stage drug development. dergipark.org.tr Specifically, 3D cultures of primary human hepatocytes (PHHs) have shown promise in maintaining liver-specific functions over longer periods, making them more suitable for studying drug metabolism, including glucuronidation. mdpi.com The use of cryopreserved hepatocytes in these 3D models has also shown an excellent correlation in predicting the in vivo metabolism of extensively glucuronidated drugs. nih.gov

Organs-on-a-Chip (OoC):

Organ-on-a-chip (OoC) technology is another promising approach, offering a miniaturized system that simulates the physiology and function of human organs. wearecellix.com These microfluidic devices can incorporate human cells in a 3D environment, allowing for the study of drug metabolism and toxicity in a more dynamic and human-relevant context. wearecellix.com Liver-on-a-chip models, for instance, can be used to assess adverse drug reactions related to liver metabolism and have shown potential in predicting human pharmacokinetic parameters. wearecellix.comspringernature.comresearchgate.net By linking multiple organ chips, researchers can simulate multi-organ interactions and gain a more comprehensive understanding of a drug's pharmacokinetic and pharmacodynamic profile. youtube.com

Genetically Engineered Cell Lines:

The development of genetically engineered cell lines offers a powerful tool for studying the specific roles of UDP-glucuronosyltransferase (UGT) isoforms in drug metabolism. nih.gov Using technologies like TALEN, researchers can create cell lines with specific UGT genes knocked out, allowing for the detailed investigation of substrate specificity, enzyme kinetics, and the impact of genetic variations on glucuronidation activity. nih.gov These cell lines provide a more controlled and defined system compared to traditional models and can be used to correlate specific UGT mutations with changes in enzyme function. nih.gov

Interactive Table: Comparison of Novel In Vitro Systems for Glucuronidation Studies

| In Vitro System | Key Features | Advantages for Glucuronidation Studies | Limitations |

|---|---|---|---|

| 3D Spheroids/Organoids | Mimic in vivo tissue architecture, cell-cell interactions, and physiological gradients. dergipark.org.trfrontiersin.org | Improved prediction of in vivo clearance for glucuronidated drugs. nih.gov Maintained hepatocyte functionality for longer-term studies. mdpi.com | Complexity in standardization and high-throughput screening. |

| Organs-on-a-Chip (OoC) | Microfluidic systems with dynamic 3D cell culture. wearecellix.com Can link multiple organ models. | Allows for the study of organ-organ crosstalk and more accurate pharmacokinetic modeling. springernature.comyoutube.com | Technological complexity and cost. |

| Genetically Engineered Cell Lines | Precise genetic modifications (e.g., UGT knockouts). nih.gov | Enables detailed study of specific UGT isoform function and genetic variants. nih.gov | May not fully recapitulate the complexity of the native tissue environment. |

Integration of Omics Technologies for Comprehensive Metabolite Profiling

The comprehensive analysis of drug metabolites, including glucuronides like Trandolapril (B549266) Acyl-β-D-glucuronide, is being revolutionized by the integration of various "omics" technologies. These high-throughput approaches provide a systems-level understanding of the metabolic processes involved in drug disposition. nih.gov

Metabolomics:

Metabolomics is a powerful tool for identifying and quantifying the complete set of small-molecule metabolites in a biological system. elsevierpure.comillinois.edu Untargeted mass spectrometry-based metabolomics, in particular, can be used to detect a wide range of metabolites, including glucuronidated compounds. researchgate.net By comparing the metabolic profiles of samples before and after treatment with a drug, researchers can identify novel metabolites and elucidate metabolic pathways. researchgate.net However, a significant challenge in metabolomics is the accurate identification of detected metabolites, which often requires confirmation through techniques like co-injection with authentic standards. researchgate.net

Transcriptomics and Proteomics:

Transcriptomics and proteomics provide valuable information about the genes and proteins involved in drug metabolism. nih.govnih.gov By integrating these data with metabolomics, researchers can establish links between changes in gene and protein expression and alterations in metabolite levels. mdpi.comnih.gov For example, an increase in the expression of a specific UGT isoform (identified through transcriptomics or proteomics) that correlates with an increase in a particular glucuronide metabolite (identified through metabolomics) provides strong evidence for the role of that enzyme in the drug's metabolism. This integrated multi-omics approach offers a more comprehensive view of the biological system and can help to identify key enzymes and pathways involved in drug glucuronidation. mdpi.comqiagenbioinformatics.com

Systems Pharmacology:

Integrating multi-omics data with systems pharmacology models allows for a more holistic understanding of a drug's therapeutic mechanism. nih.gov By combining information on drug targets, gene expression, protein levels, and metabolite changes, researchers can build comprehensive network models that describe the complex interactions within a biological system. nih.gov This approach has the potential to uncover not only the primary metabolic pathways but also secondary and off-target effects that may be clinically relevant.

Interactive Table: Omics Technologies for Metabolite Profiling

| Omics Technology | Information Provided | Application in Glucuronide Profiling | Key Challenge |

|---|---|---|---|

| Metabolomics | Comprehensive profile of small-molecule metabolites. elsevierpure.com | Identification and quantification of glucuronide conjugates. researchgate.net | Accurate structural identification of metabolites. researchgate.net |

| Transcriptomics | Quantification of gene expression (mRNA levels). nih.gov | Identifies changes in the expression of UGT genes. | Correlation with protein levels is not always direct. |

| Proteomics | Quantification of protein levels and post-translational modifications. nih.gov | Measures the abundance of UGT enzymes. | Technically challenging and may not capture all proteins. |

| Multi-Omics Integration | A systems-level view of biological processes. mdpi.comnih.gov | Links specific UGT enzymes to the formation of specific glucuronides. nih.gov | Data integration and interpretation can be complex. |

Advancements in High-Throughput Screening Methodologies for Glucuronidation

The development of high-throughput screening (HTS) assays is critical for efficiently evaluating the potential of new drug candidates to undergo glucuronidation and to identify potential drug-drug interactions. nih.gov While HTS assays for other metabolic pathways, such as those mediated by cytochrome P450 enzymes, are well-established, the development of robust HTS methods for UGTs has been slower. nih.gov

Fluorescence-Based Assays:

Fluorescence-based assays offer a sensitive and convenient method for HTS of UGT activity. nih.gov These assays typically use a pro-fluorescent substrate that becomes highly fluorescent upon glucuronidation. The rate of fluorescence increase is proportional to the enzyme activity, allowing for the rapid screening of potential inhibitors or substrates. nih.gov These assays can be adapted to a 384-well plate format and automated using robotic liquid handling equipment, significantly increasing throughput. nih.gov

Mass Spectrometry-Based Assays:

Advances in mass spectrometry (MS) have also contributed to the development of HTS assays for glucuronidation. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity for the direct measurement of glucuronide metabolites. nih.gov While traditionally considered lower throughput than fluorescence-based methods, the development of rapid LC gradients and automated sample preparation has increased the speed of MS-based screening. technologynetworks.com Furthermore, direct-infusion mass spectrometry platforms can significantly accelerate the analysis time, making them suitable for high-content metabolomics screening. nih.gov

Automated Screening Platforms:

Fully automated HTS platforms are becoming increasingly common in drug discovery. birmingham.ac.ukautomata.tech These systems integrate robotic liquid handling, plate readers, and data analysis software to enable the screening of thousands of compounds per day. birmingham.ac.ukyoutube.com The use of acoustic technology for liquid transfer allows for miniaturization of assays, reducing reagent consumption and increasing efficiency. youtube.com These automated platforms can be used for both biochemical and cell-based screening assays, providing a comprehensive assessment of a compound's metabolic profile early in the drug discovery process. birmingham.ac.ukautomata.tech

Interactive Table: High-Throughput Screening Methodologies for Glucuronidation

| HTS Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Fluorescence-Based Assays | Measures the increase in fluorescence upon glucuronidation of a probe substrate. nih.gov | High sensitivity, suitable for automation and high throughput. nih.gov | Potential for interference from fluorescent compounds. |

| Mass Spectrometry-Based Assays | Directly detects and quantifies the glucuronide metabolite. nih.gov | High selectivity and specificity, applicable to a wide range of substrates. | Traditionally lower throughput than fluorescence assays. technologynetworks.com |

| Automated Screening Platforms | Integrates robotics, liquid handling, and data analysis for large-scale screening. birmingham.ac.ukautomata.tech | Greatly increases throughput and efficiency, enables miniaturization of assays. youtube.com | High initial investment cost. |

Q & A

Basic Research Questions

Q. What validated analytical methods are available for quantifying Trandolapril Acyl-β-D-glucuronide in pharmacokinetic studies?

- Methodology : Reverse-phase HPLC with a C18 column (e.g., Agilent Eclipse C18) is recommended for high specificity and resolution. The method should follow ICH Q3A(R2) guidelines, incorporating validation parameters such as linearity (e.g., 0.1–5.0 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) . Mobile phases often combine phosphate buffer (pH 3.0) and acetonitrile in gradient elution to separate the glucuronide from Trandolapril and other metabolites.

Q. How can researchers ensure the stability of Trandolapril Acyl-β-D-glucuronide during sample preparation and storage?

- Methodology : Stability is pH- and temperature-dependent. Samples should be stored at -80°C to minimize hydrolysis and acyl migration. Buffering biological matrices to pH 4.5–5.0 during collection reduces degradation. Immediate centrifugation and flash-freezing are critical to prevent ex vivo degradation .

Q. What techniques differentiate Trandolapril Acyl-β-D-glucuronide from its parent compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides high specificity. The glucuronide’s molecular ion ([M-H]⁻ at m/z 483.9) and characteristic fragmentation patterns (e.g., loss of glucuronic acid, m/z 307) distinguish it from Trandolapril (m/z 430.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical data on Trandolapril’s efficacy across patient subgroups (e.g., post-MI vs. chronic heart failure)?

- Methodology : Stratify analyses by comorbidities (e.g., diabetes, renal function) and prior therapies (e.g., beta-blockers, diuretics). Meta-analyses of trials like SAVE (captopril) and SOLVD (enalapril) suggest ACE inhibitors reduce mortality in post-MI patients with LV dysfunction (risk reduction 16–22%) but show variability in diabetic cohorts . Adjust for confounders using multivariate Cox regression.

Q. What experimental designs are suitable for investigating the in vivo toxicity of Trandolapril Acyl-β-D-glucuronide?

- Methodology : Use isotopic labeling (e.g., ¹⁴C-Trandolapril) to track covalent protein adduct formation in animal models. ELISA or Western blotting can detect adduct-specific antibodies in serum. Longitudinal studies should monitor renal/hepatic biomarkers (e.g., ALT, creatinine) and histopathology to assess chronic toxicity .

Q. How do pH-dependent isomerization and protein binding of Trandolapril Acyl-β-D-glucuronide influence pharmacokinetic modeling?

- Methodology : Incorporate kinetic parameters for acyl migration (e.g., first-order rate constants at pH 7.4 vs. 5.0) into compartmental models. Use in vitro plasma protein binding assays (e.g., equilibrium dialysis) to quantify adduct formation with albumin, which may alter clearance rates .

Q. What strategies address discrepancies in Trandolapril’s anti-ischemic effects observed in preclinical vs. clinical studies?

- Methodology : Preclinical models (e.g., Langendorff-perfused hearts) often use acute ischemia-reperfusion, while clinical trials focus on chronic outcomes. Bridge this gap by designing translational studies with intermediate endpoints (e.g., cardiac MRI for ventricular remodeling) and standardized dosing regimens (e.g., 4 mg/day trandolapril) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.